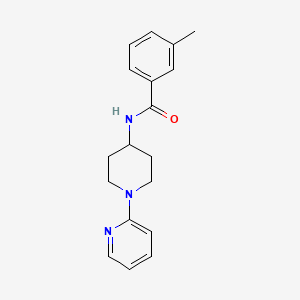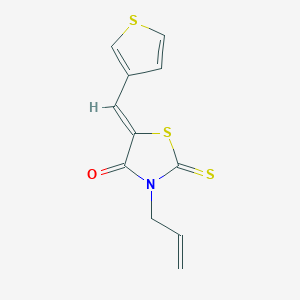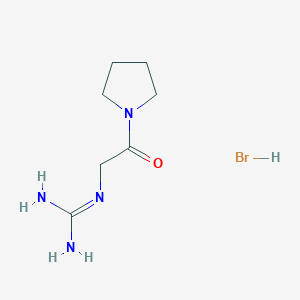![molecular formula C11H12N2O3 B7559062 N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide, also known as PNU-120596, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it an interesting subject of research.
Mécanisme D'action
The exact mechanism of action of N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain and immune system. Specifically, this compound has been shown to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, this compound has been shown to improve cognitive function and memory in animal models. It has also been shown to have antioxidant effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide in lab experiments is its specificity and potency. Because of its unique structure and mechanism of action, this compound can be used to selectively modulate the activity of certain receptors without affecting other systems in the body. However, one limitation of using this compound in lab experiments is its cost and availability. The synthesis of this compound is complex and expensive, which can limit its use in certain research settings.
Orientations Futures
There are a number of future directions for research involving N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide. One area of interest is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have potential applications in treating inflammatory diseases and improving cognitive function. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide involves a multi-step process that begins with the reaction of 5-methyl-1,2-oxazole with N-methyl-2-furoic acid chloride. The resulting product is then treated with methylamine to yield the final compound. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
Applications De Recherche Scientifique
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8-6-9(12-16-8)7-13(2)11(14)10-4-3-5-15-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAAZKKDCKFAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)


![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)